molecular formula C12H10O3 B2697745 Acetic acid 2-hydroxy-1-naphthyl ester CAS No. 61982-81-8

Acetic acid 2-hydroxy-1-naphthyl ester

Cat. No. B2697745
CAS RN: 61982-81-8
M. Wt: 202.209
InChI Key: UEPLGQIXYNRNBT-UHFFFAOYSA-N
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Description

“Acetic acid 2-hydroxy-1-naphthyl ester” is a chemical compound with the molecular formula C14H12O4 . It is a derivative of acetic acid and 2-naphthol .


Synthesis Analysis

The synthesis of this compound could potentially involve the reaction of 2-naphthol with acetic acid . This process could be facilitated by a catalyst such as concentrated sulfuric acid . Multicomponent reactions involving 2-naphthol have been utilized for the construction of diverse heterocyclic frameworks .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 14 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms .


Chemical Reactions Analysis

Esters, such as “this compound”, can undergo various reactions. One such reaction is hydrolysis, which can be catalyzed by either an acid or a base . The hydrolysis of esters results in the formation of a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

Esters are neutral compounds and have considerably lower boiling points than their isomeric carboxylic acids counterparts . This is due to the absence of the polar hydroxyl group which leads to the association of the alcohol and carboxylic acid molecules with hydrogen bonds .

Scientific Research Applications

Protecting Groups in Organic Synthesis

One significant application of acetic acid esters, closely related to "Acetic acid 2-hydroxy-1-naphthyl ester," is their utility as protecting groups in organic synthesis. For instance, (2-nitrophenyl)acetyl (NPAc) group has been reported for the protection of hydroxyl functions. Such esters are stable under a variety of common carbohydrate transformations and can be selectively removed without affecting other common protecting groups, demonstrating their importance in synthetic chemistry (Daragics & Fügedi, 2010).

NMR Spectroscopy in Chiral Analysis

Acetic acid esters, specifically those related to naphthyl esters, have been used in the determination of absolute configurations of tertiary alcohols by NMR spectroscopy. The methodology involves using these esters to distinguish between R- and S- configurations based on chemical shift differences in the NMR spectra, highlighting their utility in stereochemical analysis (Takahashi et al., 1999).

Micellar Effects in Chemical Reactions

Research on micellar effects on the hydrolysis of aromatic esters, including naphthyl acetates, has provided insights into the influence of surfactants on chemical reactions. These studies explore how surfactant micelles can affect the rate and mechanisms of ester hydrolysis, contributing to our understanding of reaction dynamics in micellar systems (Brandariz & Iglesias, 2014).

Chemical Education and Laboratory Studies

Acetic acid esters of naphthyl have been utilized in educational settings for demonstrating nucleophilicity and reaction mechanisms to organic chemistry students. Experiments designed around these compounds allow students to explore ester hydrolysis and electrophilic aromatic substitution reactions, thus serving as valuable tools in chemical education (Mascarenhas, 2008).

Synthesis and Molecular Diversity

The versatility of acetic acid esters in synthesis is further highlighted by their use in creating molecular diversity. For example, reactions involving naphthyl esters can lead to the formation of various cyclic and acyclic compounds under different conditions, showcasing their role in facilitating diverse chemical syntheses (Bharti et al., 2017).

Future Directions

The future directions for the study and application of “Acetic acid 2-hydroxy-1-naphthyl ester” could involve further exploration of its reactivity and potential uses. For instance, esters are known to react with Grignard reagents, which could open up new synthetic pathways .

properties

IUPAC Name

(2-hydroxynaphthalen-1-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-8(13)15-12-10-5-3-2-4-9(10)6-7-11(12)14/h2-7,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPLGQIXYNRNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=CC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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